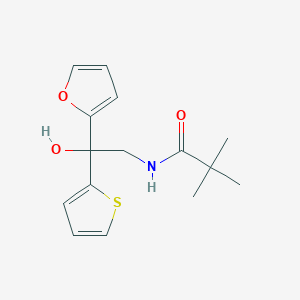

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-4-8-19-11)12-7-5-9-20-12/h4-9,18H,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHDUOFEVCGENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will detail its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through multi-step organic reactions. A common synthetic route involves:

- Formation of Key Intermediates : The reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate).

- Hydroxylation : The intermediate undergoes hydroxylation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Pivalamide Formation : Finally, the hydroxylated compound is reacted with pivalic acid to yield this compound.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Compounds with similar structural motifs have been shown to possess antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that derivatives may modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Binding : Its structural components allow for binding to various receptors, which could modulate signaling pathways critical for cellular function.

- Hydrophobic Interactions : The presence of aromatic rings facilitates π–π interactions and hydrophobic interactions with biological membranes and proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Reduces cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Notable Research

-

Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development.

"The compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics."

-

Anti-inflammatory Research : In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.

"This reduction indicates potential therapeutic benefits for inflammatory diseases."

-

Cancer Cell Line Study : Experiments conducted on breast cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis, with IC50 values comparable to established chemotherapeutics.

"The findings support further investigation into its use as an anticancer agent."

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Key Features : Contains a thiophene-carboxamide group linked to a nitro-substituted benzene ring.

- Structural Parameters :

- Comparison :

- The target compound replaces the carboxamide with a pivalamide group, increasing steric hindrance.

- The presence of both furan and thiophene in the target compound may lead to distinct electronic interactions compared to the single heterocycle in this analogue.

N-(2-Methylphenethyl)pivalamide ()

- Key Features : Pivalamide group attached to a methylphenyl-ethyl backbone.

- Synthesis : Achieved 93% yield via a literature procedure for analogous pivalamides .

- Comparison :

- The target compound’s heterocyclic substituents (furan/thiophene) contrast with the methylphenyl group here, likely altering solubility and reactivity.

- Steric effects from the pivalamide group are retained, but the hybrid heterocycles in the target may enhance π-π stacking or dipole interactions.

Analytical Techniques

Physicochemical and Electronic Properties

Melting Points and Solubility

- N-(2-Nitrophenyl)thiophene-2-carboxamide : High melting point (397 K) due to nitro group polarity and crystalline packing .

- Target Compound : Expected to exhibit lower solubility in polar solvents compared to carboxamides due to the hydrophobic pivalamide group.

Electronic Effects

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide, considering stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a hydroxy- and thiophene/furan-substituted ethylamine precursor with pivaloyl chloride under controlled pH (e.g., in acetonitrile with reflux, as in ). Stereochemical control may require chiral catalysts or resolution techniques like chiral HPLC. Monitoring reaction progress via TLC or LC-MS ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the furan, thiophene, and pivalamide moieties. The hydroxy group may show broad peaks unless deuterated solvents like DMSO-d6 are used.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) can confirm stereochemistry and intermolecular interactions. highlights the importance of refining H-atom positions to resolve dihedral angles (e.g., 8.5–13.5° between aromatic rings).

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and hydroxy O-H bands (~3200–3500 cm).

Advanced Research Questions

Q. How do density functional theory (DFT) methods aid in predicting the compound’s electronic structure and reactivity?

- Methodological Answer : Hybrid functionals like B3LYP ( ) or meta-GGA functionals (e.g., M06-2X) can model the compound’s electron density, frontier orbitals, and hydrogen-bonding propensity. For example, exact-exchange terms in B3LYP improve thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) . Solvent effects (e.g., PCM model) refine predictions for reaction pathways involving the hydroxy group.

Q. What strategies resolve contradictions in crystallographic data for structurally similar thiophene-containing amides?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s restraints for disordered atoms (e.g., thiophene sulfur positions) and validate with R-factor convergence (<5%) .

- Comparative Analysis : Align dihedral angles and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions in ) with analogs like N-(2-nitrophenyl)thiophene-2-carboxamide. Discrepancies in C–S bond lengths may arise from torsional strain or packing effects.

Q. How does the compound’s hybrid heterocyclic framework influence its intermolecular interactions in the solid state?

- Methodological Answer : The furan and thiophene rings participate in weak C–H⋯π and van der Waals interactions, while the hydroxy group forms intramolecular hydrogen bonds (S(6) motif, ). Crystal packing often propagates along specific axes (e.g., parallel to (010) in ) due to these interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H vs. S⋯H).

Q. What are the challenges in achieving high enantiomeric purity during asymmetric synthesis, and how can they be mitigated?

- Methodological Answer : Racemization may occur at the hydroxy-bearing carbon under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Minimize thermal rearrangement.

- Chiral Auxiliaries : Use Evans oxazolidinones or Sharpless catalysts to stabilize intermediates.

- Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor one enantiomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.